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Executive Summary
Celgosivir (6-O-butanoyl-castanospermine) is a prodrug of castanospermine, an alkaloid

isolated from the seeds of the Australian chestnut tree, Castanospermum australe. It is a potent

inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway in the

endoplasmic reticulum. This host-targeted mechanism of action confers broad-spectrum

antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Human

Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) (as suggested by activity against

the surrogate Bovine Viral Diarrhea Virus, BVDV). This technical guide provides a

comprehensive overview of the pre-clinical pharmacology and toxicology of Celgosivir,
summarizing key data in structured tables, detailing experimental protocols, and visualizing

critical pathways and workflows. While extensive pre-clinical efficacy data is available,

comprehensive pre-clinical toxicology data is not widely published. This guide reflects the

currently accessible information.

Pre-clinical Pharmacology
Mechanism of Action
Celgosivir is rapidly metabolized to its active form, castanospermine, which inhibits the host

enzyme α-glucosidase I.[1][2] This enzyme is responsible for the initial trimming of glucose

residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) on newly synthesized viral
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glycoproteins.[3] Inhibition of this step leads to misfolding of viral glycoproteins, which are then

retained in the endoplasmic reticulum and targeted for degradation via the unfolded protein

response (UPR).[4] This disruption of glycoprotein processing prevents the assembly and

release of mature, infectious virions.[5]
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Figure 1: Mechanism of action of Celgosivir.

In Vitro Antiviral Activity
Celgosivir has demonstrated potent in vitro activity against a variety of enveloped viruses. The

following table summarizes its inhibitory concentrations (IC50) and effective concentrations

(EC50) against several key viruses.

Virus Cell Line Assay Type
IC50 / EC50
(µM)

Reference

Bovine Viral

Diarrhea Virus

(BVDV)

MDBK Plaque Assay 16 [5]

MDBK
Cytopathic Effect

Assay
47 [5]

- In vitro assay 1.27 [2]

Human

Immunodeficienc

y Virus (HIV-1)

HIV-infected cells

Glycoprotein

processing

inhibition

20 [2]

- Antiviral activity 2.0 ± 2.3 [2]

Dengue Virus

(DENV-1, 3, 4)
- - < 0.7 [2]

Dengue Virus

(DENV-2)
- - 0.2 [2]

In Vivo Efficacy
Pre-clinical in vivo studies, primarily in mouse models of Dengue virus infection, have

demonstrated the efficacy of Celgosivir in reducing viremia and increasing survival.
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Animal Model Virus Strain
Dosing
Regimen

Key Findings Reference

AG129 Mice
Mouse-adapted

DENV

50 mg/kg, twice

daily (BID) for 5

days

Fully protected

from lethal

infection, even

with treatment

delayed by 48

hours.

[2]

AG129 Mice
Mouse-adapted

DENV

10, 25, or 50

mg/kg BID vs.

100 mg/kg once

daily

Twice-a-day

regimen was

more protective

than a single

daily dose.

[2]

AG129 Mice
Mouse-adapted

DENV-2

25 mg/kg BID

castanospermine

vs. 50 mg/kg BID

Celgosivir

Celgosivir was

approximately

twice as potent

as

castanospermine

.

[6]

AG129 Mice
DENV-2 (clinical

strain)
-

Significantly

reduced viremia

by 88%

(treatment at

infection) and

55% (treatment

delayed by 1

day).

[7]

AG129 Mice

(ADE model)

Mouse-adapted

DENV-2
-

Effective in a

lethal antibody-

dependent

enhancement

(ADE) model.

[4]

Pharmacokinetics (ADME)
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Celgosivir is a prodrug designed for improved oral bioavailability compared to its active

metabolite, castanospermine.

Parameter Species Key Findings Reference

Absorption
In vitro (JM-1, B16F10

cells)

Celgosivir showed 30-

50 fold higher uptake

into cells compared to

castanospermine.

[8]

In vivo Well absorbed in vivo. [1][2]

Metabolism In vitro & In vivo
Rapidly converted to

castanospermine.
[1][2][6]

Pharmacokinetics in

Mice
-

Celgosivir is rapidly

metabolized to

castanospermine. The

steady-state minimum

concentration of

castanospermine is a

critical parameter for

efficacy.

[6][9]

Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of Celgosivir.

Methodology:

Cell Line: A suitable cell line (e.g., MDBK for BVDV studies) is seeded in 96-well plates.

Compound Treatment: Cells are treated with serial dilutions of Celgosivir. A vehicle control

(e.g., DMSO) is also included.

Incubation: Plates are incubated for a specified period (e.g., 72 hours).
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Viability Assessment: Cell viability is measured using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels,

which correlate with the number of viable cells.

Data Analysis: The luminescence signals are compared to the vehicle control to determine

the concentration of Celgosivir that causes a 50% reduction in cell viability (CC50).[2]

In Vivo Dengue Virus Mouse Model
Objective: To evaluate the in vivo efficacy of Celgosivir against Dengue virus infection.

Methodology:

Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are

commonly used as they are susceptible to DENV infection.[1]

Virus Infection: Mice are infected with a lethal dose of a mouse-adapted DENV strain (e.g.,

S221 strain of DENV-2).

Treatment: Celgosivir is administered via a specified route (e.g., intraperitoneal injection) at

various doses and schedules (e.g., 50 mg/kg BID for 5 days). Treatment can be initiated at

the time of infection or delayed.

Monitoring: Animals are monitored daily for survival and clinical signs of disease.

Viremia Measurement: Blood samples are collected at various time points post-infection to

quantify viral load using methods such as plaque assays or quantitative real-time PCR (qRT-

PCR).

Data Analysis: Survival curves are generated and compared between treated and control

groups. Viremia levels are also compared to assess the antiviral effect of the treatment.[2][6]
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Figure 2: Workflow for in vivo efficacy testing in a Dengue mouse model.
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Pre-clinical Toxicology
A comprehensive public record of the pre-clinical toxicology of Celgosivir is not readily

available. However, based on regulatory guidelines for investigational new drugs, a standard

battery of toxicology studies would have been required to support clinical trials.[10][11] It has

been noted in the literature that long-term toxicity studies are necessary to fully confirm the

safety of Celgosivir in humans.[7][12][13] Clinical trials in patients with HIV and HCV have

reported that Celgosivir is generally safe and well-tolerated at doses up to 400 mg once daily

for 12 weeks.[7] Observed side effects in some patients included diarrhea and flatulence.[14]

The toxicology of castanospermine, the active metabolite of Celgosivir, has been studied to

some extent. At doses higher than 250 mg/kg in mice, castanospermine was associated with

weight loss, diarrhea, and other signs of gastrointestinal toxicity.[8]

The following sections describe the standard types of pre-clinical toxicology studies that are

typically conducted for a new drug candidate.

Acute, Sub-chronic, and Chronic Toxicity
These studies are designed to evaluate the potential toxicity of a drug after single and repeated

administrations.

Acute Toxicity: Involves the administration of a single, high dose to animals (typically rodents

and a non-rodent species) to determine the immediate effects and the median lethal dose

(LD50).

Sub-chronic Toxicity (e.g., 28-day or 90-day studies): The drug is administered daily for a

period of 28 or 90 days to two species (a rodent and a non-rodent). These studies help to

identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level

(NOAEL).[15]

Chronic Toxicity (e.g., 6-month or longer): Similar to sub-chronic studies but with a longer

duration of administration, intended to assess the long-term effects of the drug.

Genotoxicity
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Genotoxicity studies are conducted to assess the potential of a drug to damage genetic

material. A standard battery of tests includes:[16][17][18]

Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19][20][21]

In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in

mammalian cells.

In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal

damage in bone marrow cells.

Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate

the tumor-forming potential of a drug. These are generally required for drugs intended for long-

term use.

Reproductive and Developmental Toxicology
These studies assess the potential effects of a drug on fertility and fetal development.[3][5][8]

[22][23][24][25][26][27][28]

Fertility and Early Embryonic Development: Evaluates the effects on male and female fertility

and early stages of pregnancy.

Embryo-fetal Development: Assesses the potential for the drug to cause birth defects when

administered during organogenesis.

Pre- and Postnatal Development: Examines the effects of the drug on the later stages of

pregnancy, delivery, and lactation, as well as the growth and development of the offspring.
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Preclinical Safety Assessment for IND
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Figure 3: Standard pre-clinical toxicology studies for an IND submission.

Conclusion
Celgosivir is a promising host-targeted antiviral agent with a well-defined mechanism of action

and demonstrated pre-clinical efficacy against several important human viral pathogens, most

notably Dengue virus. Its prodrug design enhances cellular uptake and in vivo potency. While

clinical studies have provided some insights into its safety profile in humans, a comprehensive

public repository of its pre-clinical toxicology data is not available. The information presented in

this guide, based on published literature and general regulatory requirements, provides a

foundational understanding of the pre-clinical pharmacology and toxicology of Celgosivir for

researchers and drug development professionals. Further investigation into the complete pre-

clinical safety data package would be necessary for a full risk assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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